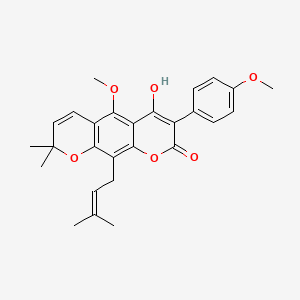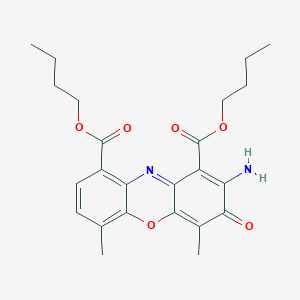
2-(2-Nitroethenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitroethenyl)pyridine is an organic compound with the molecular formula C₇H₆N₂O₂ It is a derivative of pyridine, characterized by the presence of a nitroethenyl group attached to the second carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Nitroethenyl)pyridine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent can yield nitropyridine compounds . Another method involves the use of nitric acid in trifluoroacetic anhydride, which can produce 3-nitropyridines in varying yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced catalysts and reaction conditions, such as microwave irradiation and palladium catalysts, can enhance the efficiency of these synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitroethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(2-aminoethenyl)pyridine.
Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Nitroethenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitroethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and affecting its binding affinity to targets. The nitro group can also undergo reduction to form reactive intermediates that can interact with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the nitro group.
2-(2-Nitrophenyl)ethenylpyridine: Contains an additional phenyl group.
2-(2-Nitroethenyl)pyridine hydrochloride: A salt form of the compound.
Uniqueness
This compound is unique due to its nitroethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.
Propiedades
Número CAS |
14255-17-5 |
|---|---|
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-(2-nitroethenyl)pyridine |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H |
Clave InChI |
NENONAVUOMQKMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



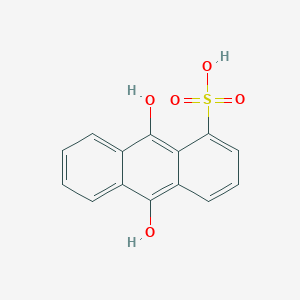
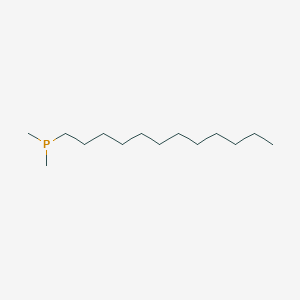
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)


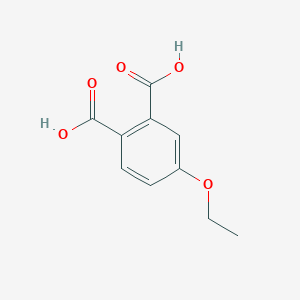
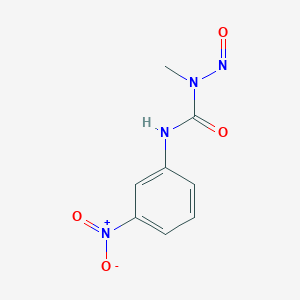
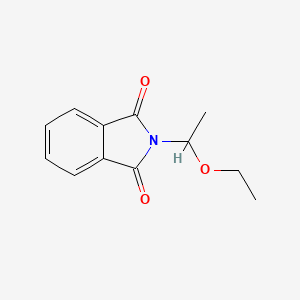
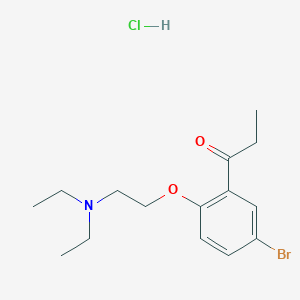
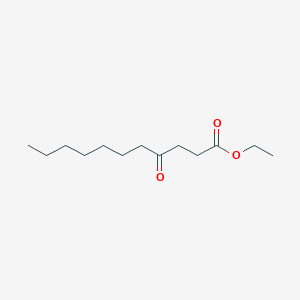
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)
